molecular formula C13H15FN2O3 B2365085 N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide CAS No. 327999-24-6

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide

Cat. No. B2365085
CAS RN: 327999-24-6
M. Wt: 266.272
InChI Key: ZYNZBXROJWAFLJ-UHFFFAOYSA-N
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Description

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known as Fomopepimut, and its chemical formula is C16H18FNO2.

Scientific Research Applications

Discovery of Selective Inhibitors

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide derivatives have been identified as potent and selective inhibitors in medicinal chemistry. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. Due to their in vivo efficacy and favorable pharmacokinetic profiles, these derivatives have advanced into clinical trials (Schroeder et al., 2009).

Radioprotective Activity

Compounds with fluorine-containing amides, similar to N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide, have been synthesized for radioprotective activity. These compounds showed promising results in reducing radiation damage, highlighting their potential utility in protective treatments (Vasil'eva & Rozhkov, 1992).

Intramolecular Hydrogen Bonding Studies

Research into the structural investigation of oxamide derivatives, like N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide, has been conducted. These studies focus on intramolecular hydrogen bonding, which is crucial for understanding the stability and reactivity of such compounds (Martínez-Martínez et al., 1998).

Fluorescent “Off−On” Behavior in Chemosensors

Some oxamide derivatives exhibit fluorescent “off-on” behavior, useful in the development of chemosensors. These sensors display significant changes in fluorescence intensity upon interaction with specific metal ions, making them valuable in analytical chemistry (Morozumi, Anada, & Nakamura, 2001).

Synthesis and Characterization for Biological Evaluation

Derivatives of N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide have been synthesized and characterized for various biological evaluations, including antibacterial and antifungal activities. These studies are crucial in the development of new therapeutic agents (Velupillai, Shingare, & Mane, 2015).

Anticancer Activity and Molecular Docking

Research on dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands has shown in vitro anticancer activities. These compounds have been investigated for their reactivity towards DNA and protein, indicating their potential in cancer therapy (Zheng et al., 2015).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNZBXROJWAFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide

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